1-Acetyl-1-ethylcyclopropane

Description

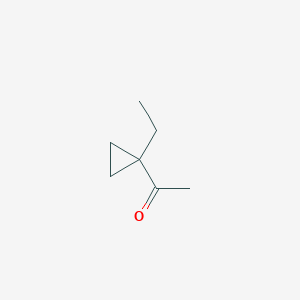

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylcyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-7(4-5-7)6(2)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBYIERHAQOMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557302 | |

| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16278-12-9 | |

| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Acetyl 1 Ethylcyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The significant ring strain of approximately 28 kcal/mol in cyclopropanes provides a strong thermodynamic driving force for reactions that lead to the opening of the three-membered ring. In 1-acetyl-1-ethylcyclopropane, the acetyl group activates the ring, making it behave as a "spring-loaded" synthetic intermediate, ready to undergo cleavage under various conditions.

Electrophilic Ring-Opening Reactions

Electrophilic attack on the cyclopropane ring is a common pathway for its functionalization. The C-C bonds of the cyclopropane have significant p-character, allowing them to be attacked by electrophiles, which leads to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile, resulting in a ring-opened product.

In the presence of Brønsted or Lewis acids, this compound is expected to undergo ring-opening. The reaction is typically initiated by the protonation of the carbonyl oxygen of the acetyl group. This initial step increases the electron-withdrawing capacity of the acetyl group, further weakening the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring.

Subsequent cleavage of one of these bonds leads to the formation of a carbocationic intermediate. The cleavage is anticipated to occur in a manner that generates the most stable carbocation. The resulting cation can then be trapped by a nucleophile present in the reaction medium, such as water or an alcohol, to yield a 1,3-difunctionalized acyclic product. nih.govscispace.com For instance, the reaction of acetylcyclopropane with water or alcohols in the presence of copper or palladium salts yields 5-hydroxypentan-2-one or 5-alkoxypentan-2-ones, respectively. researchgate.net

A general mechanism for the acid-catalyzed ring-opening with an alcohol (R'OH) is depicted below:

Protonation: The carbonyl oxygen is protonated by the acid catalyst (H⁺).

Ring Opening: The polarized C1-C2 bond breaks, forming a tertiary carbocation intermediate.

Nucleophilic Attack: The alcohol nucleophile attacks the carbocation.

Deprotonation: The final product is formed after deprotonation.

Under certain acidic conditions, the carbocation intermediate may also undergo rearrangements to form more stable structures before being trapped by a nucleophile. msu.edu

Table 1: Predicted Products from Acid-Catalyzed Ring Opening of this compound

| Nucleophile (Solvent) | Catalyst | Predicted Major Product |

| H₂O | H₂SO₄ (aq.) | 3-(hydroxymethyl)hexan-2-one |

| CH₃OH | TfOH | 3-(methoxymethyl)hexan-2-one |

| Acetic Acid | H₂SO₄ | 3-(acetoxymethyl)hexan-2-one |

The reaction of this compound with halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed via an electrophilic addition mechanism that results in the opening of the cyclopropane ring. The process would likely involve the initial attack of the halogen on one of the cyclopropane C-C bonds to form a halonium ion intermediate.

A subsequent Sₙ2-like attack by the halide ion would lead to the cleavage of the ring. This attack would occur at one of the carbon atoms of the cyclopropane ring, resulting in a 1,3-dihaloalkane derivative. The regioselectivity of the nucleophilic attack is generally directed to the less sterically hindered carbon atom. While direct halogenation of this compound is not specifically documented, a patent describes the halogenation of cyclopropyl-methyl ketone, which can serve as a reference for the reactivity of the acetyl-cyclopropane moiety. google.com

Transition metals, particularly palladium and nickel, are effective catalysts for the ring-opening of cyclopropanes. acs.org For this compound, a plausible mechanism involves the oxidative addition of a low-valent metal complex (e.g., Pd(0) or Ni(0)) to one of the strained C-C bonds of the cyclopropane ring. This step forms a metallacyclobutane intermediate. chemrxiv.org

This intermediate can then undergo several transformations. For example, it can undergo β-carbon elimination to regenerate the catalyst and form an alkene, or it can react with an electrophile or a nucleophile in cross-coupling reactions. Nickel-catalyzed cross-coupling reactions of cyclopropyl (B3062369) ketones with organozinc reagents and chlorotrimethylsilane (B32843) have been shown to produce 1,3-difunctionalized, ring-opened products. chemrxiv.org Similarly, palladium-catalyzed reactions of vinylcyclopropanes demonstrate the facility of this type of ring-opening, which often leads to the formation of π-allylpalladium complexes that can be trapped by nucleophiles. nih.govacs.org

Table 2: Potential Transformations via Metal-Catalyzed Ring Opening

| Metal Catalyst | Reactants | Reaction Type | Potential Product Class |

| Ni(0) / tpy ligand | Organozinc reagent, TMSCl | Cross-coupling | β-substituted silyl (B83357) enol ethers |

| Pd(0) / phosphine (B1218219) ligand | - | Isomerization | Unsaturated ketone |

| Rh(I) / bisphosphine ligand | Aryl boronic acid | C-C coupling | γ,δ-Unsaturated ketone |

Nucleophilic Ring-Opening Reactions

The electron-withdrawing acetyl group makes the cyclopropane ring in this compound electrophilic and thus susceptible to attack by nucleophiles. nih.gov This reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks one of the β-carbons (C2 or C3) of the cyclopropane ring. This attack is accompanied by the cleavage of the C1-C2 (or C1-C3) bond, with the electron pair moving to form an enolate intermediate. Subsequent protonation of this enolate during workup yields the γ-functionalized ketone. researchgate.net

A wide range of nucleophiles, including amines, azides, and stabilized carbanions, can participate in this reaction. scispace.com The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen and further enhance the electrophilicity of the cyclopropane ring. nih.gov For example, a highly regio- and diastereoselective nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl ketones has been achieved using nucleophiles like TMSBr, DMPSCl, and TMSN₃. nih.gov

Radical-Mediated Ring-Opening Processes

Radical-mediated reactions provide another important pathway for the transformation of cyclopropyl ketones. beilstein-journals.orgnih.gov These reactions are often initiated photochemically or by using a radical initiator. In the case of aryl cyclopropyl ketones, photoinduced single-electron transfer to the ketone generates a ketyl radical anion. nih.govresearchgate.net

This ketyl radical is a key intermediate that undergoes rapid ring-opening of the cyclopropane moiety to form a more stable 1,3-distonic radical anion. This ring-opening is a fast process, often referred to as a "radical clock." The resulting radical intermediate can then be trapped by a radical acceptor, such as an alkene or an alkyne, leading to the formation of new carbon-carbon bonds and often resulting in [3+2] cycloaddition products. nih.govresearchgate.net For this compound, a similar mechanism is plausible, where the formation of a ketyl radical would be followed by the cleavage of the C1-C2 bond to generate a stabilized tertiary radical, which could then engage in further reactions. nih.gov

Thermal and Photochemical Rearrangements Involving Ring Strain Release

The significant ring strain inherent in the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a primary driver for its thermal and photochemical reactivity. colab.ws While specific studies on this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of substituted cyclopropanes.

Thermal Rearrangements:

Upon heating, cyclopropanes can undergo homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate. thieme-connect.de This intermediate can then undergo further reactions, such as rotation and ring-closure to form stereoisomers, or rearrangement to form acyclic alkenes. For this compound, a plausible thermal rearrangement pathway would involve the formation of a diradical, which could lead to the formation of various isomeric products. The presence of the acetyl and ethyl groups would influence the stability of the radical intermediates and thus the product distribution.

A common thermal reaction for vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. researchgate.net Although this compound does not possess a vinyl group, the acetyl group's carbonyl double bond might participate in related rearrangements under certain conditions, though this is less common.

Photochemical Rearrangements:

Photochemical activation can also induce rearrangements in cyclopropane-containing molecules. These reactions often proceed through different intermediates than thermal reactions, potentially leading to a different array of products. For instance, photochemical stimulation of 1,4-dienes can lead to the formation of vinylcyclopropanes via a di-π-methane rearrangement. wikipedia.org While not directly applicable, this illustrates the potential for light-induced transformations in strained ring systems. A general photochemical strategy for accessing cyclopropanes involves the photolysis of aromatic ketones with an adjacent leaving group, proceeding through a 1,3-diradical that cyclizes. researchgate.net The acetyl group in this compound could potentially act as a photosensitizer under UV irradiation, facilitating ring-opening or other rearrangements.

| Rearrangement Type | Typical Conditions | Key Intermediate | Potential Product Type for this compound (Analogous) |

| Thermal Isomerization | High Temperature | 1,3-Diradical | Isomeric cyclopropanes, acyclic alkenes |

| Photochemical Rearrangement | UV Irradiation | Excited state, potentially diradicals | Ring-opened products, rearranged isomers |

Reactions Involving the Acetyl Group

The acetyl group is a versatile functional handle that allows for a wide range of chemical transformations.

Carbonyl Group Reactivity (e.g., nucleophilic additions, enolate chemistry)

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. youtube.com This can lead to a variety of addition products.

Nucleophilic Addition:

Strong nucleophiles can add directly to the carbonyl carbon. youtube.com The subsequent workup would yield a tertiary alcohol. Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com

Enolate Chemistry:

The protons on the methyl group of the acetyl functionality are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. masterorganicchemistry.commsu.edu Treatment with a suitable base will generate the corresponding enolate. bham.ac.uk The choice of base and reaction conditions can influence the extent of enolate formation. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible enolate formation. mnstate.edu

The generated enolate is a powerful nucleophile and can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.com

| Reaction | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr), Organolithium Reagents | Tertiary Alcohol |

| Enolate Formation | LDA, NaH, NaOEt | Enolate Anion |

α-Substitution Reactions adjacent to the Carbonyl

Once the enolate is formed, it can participate in various α-substitution reactions. msu.edulibretexts.org These reactions are fundamental in C-C bond formation. libretexts.org

A general mechanism for base-catalyzed α-substitution involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile to attack an electrophile. youtube.com

Alkylation: The enolate of this compound can be alkylated by treating it with an alkyl halide. mnstate.edu This reaction would introduce a new alkyl group on the methyl carbon of the acetyl moiety.

Halogenation: In the presence of a base, the enolate can react with halogens (Cl₂, Br₂, I₂) to yield α-halogenated ketones. mnstate.edu It is important to note that under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu

| α-Substitution | Electrophile | Product |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Halogenation | Halogen (e.g., Br₂) | α-Halogenated Ketone |

Condensation and Cyclization Reactions Utilizing the Acetyl Functionality

The enolate derived from this compound can also act as a nucleophile in condensation reactions with other carbonyl-containing compounds. For instance, in an aldol-type reaction, the enolate could add to an aldehyde or another ketone.

Furthermore, the bifunctional nature of molecules derived from this compound could be exploited in intramolecular cyclization reactions. For example, if an appropriate electrophilic center is introduced elsewhere in the molecule, an intramolecular reaction with the enolate could lead to the formation of a new ring system. The strained cyclopropane ring itself can participate in cyclization reactions with conjugated systems. colab.wsresearchgate.net

Reactions Involving the Ethyl Group

Alkyl Group Functionalization (e.g., C-H activation studies)

While the C-H bonds of the ethyl group are generally considered unreactive, modern synthetic methods, particularly those involving transition metal catalysis, have enabled their functionalization.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of typically inert C-H bonds. nih.govrsc.org Studies have shown that cyclopropane C-H bonds can be activated and functionalized. nih.govrsc.org It is conceivable that under appropriate catalytic conditions, the C-H bonds of the ethyl group in this compound could be targeted for functionalization, such as arylation or vinylation, using organoboron reagents as coupling partners. nih.gov The directing ability of the acetyl group could potentially influence the regioselectivity of such a reaction.

Influence of Ethyl Group on Stereoselectivity and Regioselectivity of Reactions

The presence of the ethyl group at the C1 position of the cyclopropane ring, alongside the acetyl group, is anticipated to exert a significant influence on the stereoselectivity and regioselectivity of its reactions. This influence stems from a combination of steric and electronic effects. In the absence of direct experimental data for this compound, we can infer its likely behavior by analogy to other 1,1-disubstituted cyclopropanes.

Stereoselectivity:

In reactions involving nucleophilic attack at the carbonyl carbon or transformations that proceed through a transition state where the substituents at C1 play a role, the ethyl group is expected to introduce a steric bias. For instance, in reductions of the acetyl group or in additions of organometallic reagents, the incoming nucleophile would preferentially approach from the face opposite to the bulkier ethyl group. This would lead to the diastereoselective formation of one of the possible alcohol products.

The degree of stereoselectivity would be dependent on the size of the nucleophile and the reaction conditions. Larger nucleophiles would experience greater steric hindrance from the ethyl group, resulting in higher diastereomeric excesses.

Regioselectivity:

The regioselectivity of ring-opening reactions of this compound is a critical aspect of its reactivity. Donor-acceptor cyclopropanes can undergo ring-opening upon treatment with electrophiles, nucleophiles, or under thermal and photochemical conditions. The position of bond cleavage is dictated by the electronic nature of the substituents.

The acetyl group, being electron-withdrawing, polarizes the adjacent C1-C2 and C1-C3 bonds, making them susceptible to cleavage. The ethyl group, being electron-donating, can also influence the stability of potential intermediates formed during the ring-opening process. In Lewis acid-catalyzed ring-opening reactions, coordination of the Lewis acid to the carbonyl oxygen would further enhance the polarization of the cyclopropane bonds. It is plausible that the cleavage would occur at the less substituted C2-C3 bond or the C1-C2(3) bond, leading to different ring-opened products. The precise regiochemical outcome would likely be influenced by the specific reagents and reaction conditions employed.

| Reaction Type | Predicted Major Stereoisomer/Regioisomer | Rationale |

| Nucleophilic addition to carbonyl | (R/S)-1-(1-Hydroxyethyl)-1-ethylcyclopropane (depending on nucleophile approach) | Steric hindrance from the ethyl group directs the nucleophile to the opposite face. |

| Lewis Acid-catalyzed ring opening | Cleavage of the C1-C2 or C1-C3 bond | Activation by the acetyl group and stabilization of intermediates influenced by the ethyl group. |

This table presents predicted outcomes based on established principles of reactivity for analogous substituted cyclopropanes.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures in a single operation. Donor-acceptor cyclopropanes are excellent substrates for such transformations due to their ability to act as three-carbon building blocks after ring-opening.

While specific cascade or multicomponent reactions involving this compound have not been extensively reported, its structure suggests significant potential in this area. As a donor-acceptor cyclopropane, it can be considered a synthetic equivalent of a 1,3-dipole. Upon activation, typically with a Lewis acid, the cyclopropane ring can open to generate a zwitterionic intermediate. This intermediate can then participate in cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, or imines, to form five-membered rings.

For example, a plausible multicomponent reaction could involve the reaction of this compound with an aldehyde and an amine in the presence of a Lewis acid. This could lead to the formation of a highly substituted pyrrolidine (B122466) derivative through a formal [3+2] cycloaddition pathway. The ethyl group would be expected to influence the stereochemical outcome of the newly formed stereocenters in the pyrrolidine ring.

Another potential cascade process could involve an initial ring-opening followed by an intramolecular reaction. If the molecule were to contain another reactive functional group, a cascade sequence of ring-opening followed by intramolecular cyclization could lead to the rapid assembly of complex bicyclic or polycyclic systems.

| Reaction Type | Potential Products | Key Features |

| [3+2] Cycloaddition with an alkene | Substituted cyclopentane (B165970) | Formation of two new C-C bonds and up to three new stereocenters. |

| Multicomponent reaction with an aldehyde and an amine | Substituted pyrrolidine | High atom economy and rapid increase in molecular complexity. |

| Intramolecular cascade reaction | Bicyclic or polycyclic structures | Formation of multiple rings in a single synthetic operation. |

This table illustrates the potential of this compound in cascade and multicomponent reactions based on the known reactivity of donor-acceptor cyclopropanes.

Mechanistic Studies of 1 Acetyl 1 Ethylcyclopropane Reactions

Elucidation of Reaction Pathways for Cyclopropane (B1198618) Ring Transformations

The high ring strain of the cyclopropane ring makes it susceptible to various ring-opening and rearrangement reactions. Understanding the underlying mechanisms of these transformations is crucial for controlling the outcome of reactions involving substituted cyclopropanes like 1-acetyl-1-ethylcyclopropane. The reaction pathways can be broadly categorized into concerted and stepwise mechanisms, each involving distinct intermediates and influenced by the nature of the substituents on the cyclopropane ring.

Concerted vs. Stepwise Mechanisms

The transformation of cyclopropane derivatives can proceed through either a concerted or a stepwise mechanism. In a concerted reaction , bond breaking and bond formation occur simultaneously in a single transition state without the formation of any intermediate. nih.govresearchgate.net These reactions are often stereospecific. Conversely, a stepwise mechanism involves the formation of one or more reactive intermediates, such as carbocations or radicals, leading to a multi-step reaction pathway. nih.govresearchgate.net

The choice between a concerted and a stepwise pathway for a given cyclopropane derivative is influenced by factors such as the substitution pattern on the ring, the nature of the attacking reagent, and the reaction conditions. For instance, thermal rearrangements of cyclopropanes can often be concerted processes, governed by orbital symmetry rules. However, in the presence of electrophiles or under photolytic conditions, stepwise pathways involving ionic or radical intermediates are more common.

For this compound, the presence of the acetyl group, a strong electron-withdrawing group, and the ethyl group, an electron-donating group, can significantly influence the stability of potential intermediates, thereby dictating the preferred reaction pathway.

Intermediates Involved in Ring Opening and Rearrangement (e.g., carbocations, radicals)

Stepwise transformations of cyclopropanes proceed through various reactive intermediates, most notably carbocations and radicals.

Carbocationic Intermediates: The reaction of cyclopropanes with electrophiles can lead to the formation of carbocationic intermediates. The opening of the cyclopropane ring is often regioselective, following Markovnikov's rule, where the positive charge resides on the most substituted carbon atom. dalalinstitute.com In the case of cyclopropyl (B3062369) ketones, Lewis acid-mediated reactions can promote ring-opening to form oxyallyl cations. nih.govnih.gov These intermediates are stabilized by the delocalization of the positive charge onto the oxygen atom of the carbonyl group. The stability of these carbocations is a key factor in determining the reaction pathway.

Radical Intermediates: Radical-mediated ring-opening of cyclopropanes is another important transformation pathway. nih.govbeilstein-journals.orgnih.gov This can be initiated by radical species, often under thermal or photochemical conditions. The cyclopropylcarbinyl radical can undergo a rapid ring-opening to form the thermodynamically more stable homoallyl radical. lookchem.com The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. For instance, the presence of a phenyl group on the cyclopropane ring can stabilize the radical intermediate, facilitating the ring-opening process. lookchem.com

The following table summarizes the general characteristics of carbocationic and radical intermediates in cyclopropane ring-opening reactions.

| Intermediate | Generation | Key Features | Fate |

|---|---|---|---|

| Carbocation | Reaction with electrophiles, Lewis acids | Follows Markovnikov's rule, can be stabilized by resonance (e.g., oxyallyl cation) | Nucleophilic attack, rearrangement |

| Radical | Reaction with radical initiators, photolysis | Rapid ring-opening to homoallyl radical, stability dictates regioselectivity | Radical trapping, cyclization |

Role of Substituents (Acetyl, Ethyl) in Directing Reactivity

The substituents on the cyclopropane ring play a critical role in directing the reactivity and regioselectivity of ring-opening reactions.

The acetyl group is a strong electron-withdrawing group. Its presence can polarize the C-C bonds of the cyclopropane ring, making the adjacent carbon atoms more susceptible to nucleophilic attack. Furthermore, the carbonyl group can stabilize an adjacent carbocation through resonance, as seen in the formation of oxyallyl cations. nih.govnih.gov This stabilization would favor a stepwise mechanism involving such an intermediate. Conversely, the electron-withdrawing nature of the acetyl group would destabilize a radical intermediate at the same carbon.

The ethyl group is an electron-donating group through hyperconjugation. It can stabilize an adjacent carbocation or radical, thus influencing the regioselectivity of ring-opening. In a carbocationic pathway, the ethyl group would direct the positive charge to the carbon it is attached to.

In this compound, the opposing electronic effects of the acetyl and ethyl groups on the same carbon atom create a complex interplay that directs the outcome of the reaction. The specific reaction conditions and the nature of the attacking species would determine which substituent effect dominates.

Investigations into Stereochemical Outcomes and Enantioselectivity

The stereochemical outcome of reactions involving cyclopropanes is a key aspect of their synthetic utility. The generation of new stereocenters during ring transformations necessitates a thorough understanding of the factors that control diastereoselectivity and enantioselectivity.

Transition State Analysis for Diastereoselective and Enantioselective Processes

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. In many cyclopropanation reactions, the approach of the carbene or carbenoid to the alkene is influenced by steric and electronic interactions, leading to a preferred stereochemical outcome.

For reactions involving chiral catalysts, the catalyst can create a chiral environment around the reactants, leading to a significant energy difference between the transition states that lead to the two enantiomers. Computational studies and kinetic experiments are often employed to model and understand the structure of these transition states. For example, in metal-catalyzed cyclopropanations, the geometry of the metal-carbene intermediate and its interaction with the substrate are crucial in determining the stereoselectivity. unl.pt

Chiral Induction Mechanisms

Chiral induction in reactions of cyclopropanes can be achieved through various strategies, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts.

Chiral Catalysts: The use of chiral transition metal complexes is a powerful method for achieving enantioselective cyclopropanations. unl.ptorganic-chemistry.org These catalysts, often based on metals like rhodium, copper, or ruthenium, incorporate chiral ligands that create a stereochemically defined active site. The catalyst can control the facial selectivity of the carbene addition to the alkene, leading to the preferential formation of one enantiomer.

Enzyme Catalysis: In recent years, biocatalysis has emerged as a valuable tool for enantioselective cyclopropanation. rochester.edurochester.edubohrium.comfigshare.com Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, can catalyze the formation of cyclopropanes with high levels of diastereo- and enantioselectivity. rochester.edurochester.edubohrium.comfigshare.com These enzymes provide a chiral pocket that precisely orients the substrates, leading to excellent stereocontrol.

The following table provides a summary of different approaches to achieve chiral induction in cyclopropane reactions.

| Method | Description | Advantages |

|---|---|---|

| Chiral Substrates | The starting material is chiral, and this chirality influences the stereochemical outcome of the reaction. | Predictable stereochemical control based on the substrate's existing stereocenters. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemistry of the reaction and is later removed. | Can provide high levels of stereocontrol. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. | Highly efficient and atom-economical. |

| Enzyme Catalysis | Engineered enzymes are used to catalyze the reaction with high stereoselectivity. | Often provides exceptional levels of enantioselectivity and can be performed under mild conditions. |

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic aspects of reactions involving this compound would be crucial for understanding its reactivity, predicting product distributions, and optimizing reaction conditions. This would involve determining the energy profile of the reaction pathway, including the activation energies of any transition states and the relative thermodynamic stabilities of reactants, intermediates, and products.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For a substituted cyclopropane like this compound, the primary reaction pathway of interest would likely be a thermal rearrangement involving the cleavage of a carbon-carbon bond in the three-membered ring. The rate of such a reaction is highly dependent on this energy barrier.

A hypothetical reaction for this compound could be a vinylcyclopropane-type rearrangement if a double bond were present, or more likely, a homolytic cleavage to form a diradical intermediate, which could then rearrange to form various isomeric products. The specific activation energy would need to be determined experimentally by studying the reaction rate at different temperatures and applying the Arrhenius equation.

Hypothetical Activation Energies for Reactions of Substituted Cyclopropanes

| Compound | Reaction Type | Hypothetical Activation Energy (kcal/mol) |

| Cyclopropane | Isomerization to Propene | ~65 |

| Vinylcyclopropane (B126155) | Rearrangement to Cyclopentene | ~50 |

| This compound | Thermal Rearrangement | Not Determined |

Note: The values for cyclopropane and vinylcyclopropane are provided for context. The activation energy for this compound is unknown.

The relative stability of potential products would be governed by factors such as bond energies, steric interactions, and resonance stabilization. For example, a rearrangement could lead to the formation of an unsaturated ketone, which may be stabilized by conjugation. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), would dictate the position of the equilibrium between this compound and its rearrangement products. A negative ΔG would indicate a spontaneous reaction under the given conditions.

Spectroscopic and Advanced Structural Elucidation of 1 Acetyl 1 Ethylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 1-Acetyl-1-ethylcyclopropane in solution. The strained nature of the cyclopropane (B1198618) ring results in unusual chemical shifts for the ring protons and carbons, which are typically found at higher fields (lower ppm values) compared to their acyclic or larger-ring counterparts. This upfield shift is attributed to the magnetic anisotropy and the unique hybridization of the carbon atoms in the ring. researchgate.netacs.org

¹H NMR: The proton spectrum is expected to be complex due to the asymmetry of the molecule.

Cyclopropane Protons: The four protons on the cyclopropane ring (CH₂) are diastereotopic and will appear as a complex multiplet system in the high-field region, typically between 0.2 and 1.0 ppm. The geminal and vicinal coupling constants are characteristic of the rigid ring structure.

Ethyl Group Protons: The methylene (B1212753) protons (CH₂) of the ethyl group are adjacent to a chiral center, making them diastereotopic as well. They would likely appear as a complex multiplet (or an AB quartet further split by the methyl group) around 1.5-1.8 ppm. The methyl (CH₃) protons would present as a triplet around 0.9-1.2 ppm.

Acetyl Group Protons: The methyl protons of the acetyl group are expected to be a sharp singlet in the region of 2.1-2.4 ppm, deshielded by the adjacent carbonyl group.

¹³C NMR: The carbon spectrum provides clear signals for each unique carbon environment.

Cyclopropane Carbons: The methylene carbons (CH₂) of the ring are expected at a high field, around 5-15 ppm. docbrown.info The quaternary carbon (C) attached to the substituents would be further downfield, estimated in the 25-35 ppm range.

Ethyl Group Carbons: The methylene carbon (CH₂) is predicted to be around 20-30 ppm, while the methyl carbon (CH₃) would be at a higher field, around 8-15 ppm.

Acetyl Group Carbons: The carbonyl carbon (C=O) will have the most downfield shift, typically appearing in the 205-215 ppm region for ketones. The methyl carbon (CH₃) of the acetyl group is expected around 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropane CH₂ | 0.2 - 1.0 (m) | 5 - 15 |

| Quaternary Cyclopropane C | - | 25 - 35 |

| Ethyl CH₂ | 1.5 - 1.8 (m) | 20 - 30 |

| Ethyl CH₃ | 0.9 - 1.2 (t) | 8 - 15 |

| Acetyl CH₃ | 2.1 - 2.4 (s) | 25 - 30 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. scholaris.ca

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the ethyl group's methylene and methyl protons, and also map the complex couplings among the four non-equivalent cyclopropane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the ¹³C signals for all protonated carbons, such as the CH₂ groups of the cyclopropane and ethyl moieties, and the CH₃ groups of the ethyl and acetyl functions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying the quaternary carbons. For instance, correlations would be expected from the acetyl CH₃ protons to the carbonyl carbon and the quaternary cyclopropane carbon. Similarly, the ethyl CH₂ protons would show correlations to the quaternary carbon and the ethyl CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could reveal through-space interactions between the protons of the acetyl-methyl group and the protons on one face of the cyclopropane ring, helping to define the rotational orientation of the acetyl group.

While solution-state NMR provides data on the averaged structure of the molecule, solid-state NMR (ssNMR) can provide information on the molecular structure and packing in the crystalline or amorphous solid state. nih.govst-andrews.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase. emory.edu Any differences in chemical shifts between the solid and solution states could indicate specific intermolecular interactions, such as hydrogen bonding or crystal packing effects. Furthermore, ssNMR is a powerful tool for studying polymorphism, where a compound can exist in different crystalline forms, which may affect its physical properties. rsc.orgmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the most characteristic vibrations would be those associated with the carbonyl group and the cyclopropane ring. doi.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1690 and 1715 cm⁻¹. The exact position depends on the conformation of the acetyl group relative to the cyclopropane ring. Conjugation with the cyclopropane ring typically lowers the frequency compared to a simple aliphatic ketone.

Cyclopropane Ring Vibrations: The cyclopropane ring has several characteristic vibrations. A C-H stretching vibration is typically observed at high wavenumbers, often above 3000 cm⁻¹. doi.org A characteristic "ring breathing" mode is often seen in the Raman spectrum around 1200 cm⁻¹. Other deformations and rocking modes of the CH₂ groups of the ring appear in the fingerprint region (below 1500 cm⁻¹).

Analysis of cyclopropylmethyl ketone (acetylcyclopropane) has shown that conformational isomers (cis and trans) can be distinguished by their vibrational spectra. doi.org It is likely that this compound also exists as a mixture of conformers in the liquid or gas phase, which could lead to multiple bands for certain vibrational modes.

Table 2: Predicted Characteristic IR and Raman Bands for this compound Note: These are estimated values based on analogous structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Cyclopropane) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ketone) | 1690 - 1715 | Strong | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium | Weak |

| Ring Breathing (Cyclopropane) | ~1200 | Weak | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₂O), the exact mass would be used to confirm its molecular formula.

Under electron ionization (EI), the molecule would first form a molecular ion ([M]⁺•), which would then undergo fragmentation. The fragmentation of cyclopropyl (B3062369) ketones is influenced by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.

Loss of the ethyl radical (•CH₂CH₃) would yield a stable acylium ion at m/z 83 ([C₅H₇O]⁺). This is often a major peak.

Loss of the acetyl group as a radical (•COCH₃) is less common, but loss of the methyl radical from the acetyl group (•CH₃) would result in an ion at m/z 97 ([C₆H₉O]⁺).

Ring Opening: The strained cyclopropane ring can undergo cleavage. The molecular ion could rearrange and cleave to lose ethene (C₂H₄), leading to various smaller fragments.

McLafferty Rearrangement: A classic rearrangement for ketones is not possible for this compound as it lacks a gamma-hydrogen on a flexible chain.

The fragmentation pattern of related ketones and cyclopropanes suggests that the base peak would likely be the acylium ion resulting from the loss of the larger alkyl group (the ethyl group). docbrown.infomdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS) Note: These are predicted fragmentation patterns.

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [C₄H₅O]⁺ | Loss of C₃H₇ (propyl radical) via rearrangement |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy. For this compound (C7H12O), HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

In a typical HRMS experiment, the molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and preserve the molecular ion. The exact mass of the molecular ion is then measured. The theoretical exact mass of this compound can be calculated as follows:

| Atom | Quantity | Atomic Mass | Total Mass |

| Carbon | 7 | 12.000000 | 84.000000 |

| Hydrogen | 12 | 1.007825 | 12.093900 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total | 112.088815 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical mass would provide strong evidence for the elemental composition of C7H12O.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer valuable structural information. While cyclopropane derivatives can exhibit complex fragmentation, common pathways for this compound might involve the loss of the acetyl group (CH3CO•) or the ethyl group (C2H5•). The high-resolution capabilities of the instrument would allow for the precise mass determination of these fragments, further corroborating the proposed structure. For instance, the fragmentation of cyclopropane itself often leads to the formation of a [C3H5]+ ion. docbrown.info Similar fragmentation behavior, alongside characteristic losses, would be expected for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to a derivative)

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. manchester.ac.ukexcillum.comrigaku.com For a chiral molecule, this technique can be used to determine the absolute stereochemistry of its stereocenters. In the case of this compound, which possesses a quaternary stereocenter at the C1 position of the cyclopropane ring, X-ray crystallography would be the gold standard for assigning its absolute configuration if the compound could be resolved into its enantiomers and crystallized.

However, a significant prerequisite for X-ray crystallographic analysis is the growth of a suitable single crystal, which can be challenging for liquids or amorphous solids. acs.org If this compound is a liquid at room temperature, as many small ketones are, obtaining a single crystal might require derivatization. A common strategy is to react the ketone with a chiral derivatizing agent to form a diastereomeric pair of crystalline derivatives. The resulting diastereomers can often be more amenable to crystallization, and the determination of the crystal structure of one of the diastereomers would allow for the unambiguous assignment of the absolute configuration of the original ketone. The use of preformed porous crystalline matrices that can absorb and stabilize organic compounds is another emerging technique that could potentially be applied. acs.org

Advanced Chromatographic Techniques for Separation and Characterization

The separation and characterization of this compound from complex mixtures, or the analysis of its potential isomers, necessitates the use of advanced chromatographic techniques.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. cloudfront.net This is particularly advantageous for the analysis of complex samples containing numerous components or for the separation of closely related isomers. core.ac.uk

In a GC×GC system, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a secondary column with a different stationary phase. cloudfront.net This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity.

When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC provides a wealth of information. The TOFMS detector is capable of high-speed data acquisition, which is essential for capturing the narrow peaks produced by the GC×GC system. rsc.org It provides full mass spectral information for each separated component, aiding in their identification. The high resolution and mass accuracy of modern TOFMS instruments further enhance the confidence in compound identification. researchgate.net

For the analysis of this compound, GC×GC-TOFMS would be invaluable for:

Separating it from a complex reaction mixture: The enhanced separation power of GC×GC would allow for the resolution of this compound from starting materials, byproducts, and other impurities.

Isomer analysis: GC×GC is particularly well-suited for separating constitutional and stereoisomers. This would be crucial if there is a possibility of forming other isomeric ketones during its synthesis.

Trace analysis: The signal enhancement provided by the modulation process in GC×GC can lead to lower detection limits, making it an excellent technique for identifying and quantifying trace amounts of this compound in various matrices.

The combination of the superior separation capabilities of GC×GC and the rapid, high-resolution detection of TOFMS provides a robust platform for the detailed characterization of volatile compounds like this compound. nih.gov

Theoretical and Computational Chemistry Studies of 1 Acetyl 1 Ethylcyclopropane

Electronic Structure Analysis and Bonding in Highly Strained Rings

The three-membered ring of cyclopropane (B1198618) derivatives is characterized by significant ring strain, which profoundly influences their electronic structure and bonding. This strain arises primarily from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the precise geometric and electronic parameters of molecules. For 1-acetyl-1-ethylcyclopropane, these calculations would reveal a cyclopropane ring with internal C-C-C bond angles constrained to approximately 60°. This severe angle strain forces the carbon-carbon bonds to be "bent," with the electron density located outside the direct internuclear axis. This feature is often described using the Walsh orbital model.

The hybridization of the ring carbons deviates significantly from the typical sp³ hybridization. The orbitals used for the external C-H or C-C bonds have more p-character, while the orbitals forming the internal C-C bonds have more s-character. This rehybridization affects bond lengths; the C-C bonds within the ring are typically shorter than a standard alkane C-C bond, while the exocyclic C-C bonds (to the acetyl and ethyl groups) may be slightly elongated.

Table 1: Representative Calculated Bond Parameters for Substituted Cyclopropanes

| Parameter | Typical Value Range | Computational Method |

|---|---|---|

| Ring C-C Bond Length | 1.48 - 1.52 Å | DFT, ab initio acs.org |

| Ring C-C-C Bond Angle | ~60° | DFT, ab initio |

| Exocyclic C-C Bond Length | 1.51 - 1.54 Å | DFT, ab initio |

| Hybridization (internal) | ~sp²·²⁸ | Natural Bond Orbital (NBO) Analysis |

| Hybridization (external) | ~sp²·⁴⁶ | Natural Bond Orbital (NBO) Analysis |

Note: These are typical values for substituted cyclopropanes; specific values for this compound would require dedicated calculations.

The conventional strain energy (CSE) of a cyclic molecule is a measure of its thermodynamic instability compared to a strain-free acyclic analogue. For the parent cyclopropane molecule, the strain energy is approximately 27.5 kcal/mol. This high strain energy is the primary driving force for the characteristic ring-opening reactions of cyclopropanes. nih.gov

Computational chemists calculate strain energy using model reactions, such as homodesmotic or hyperhomodesmotic reactions, which conserve the number and types of bonds to minimize errors. digitellinc.com The presence of substituents like the acetyl and ethyl groups on the same carbon atom in this compound can subtly alter the ring's strain energy.

The distribution of electron density is a key determinant of a molecule's reactivity. In this compound, the electron-withdrawing nature of the acetyl group (C=O) and the electron-donating nature of the ethyl group influence the electron density within the strained ring.

Electron-Withdrawing Acetyl Group: The carbonyl group pulls electron density away from the quaternary cyclopropyl (B3062369) carbon it is attached to. This can polarize the adjacent C-C bonds in the ring, making them more susceptible to nucleophilic attack.

Electron-Donating Ethyl Group: The ethyl group has a mild electron-donating effect, which can influence the stability of potential intermediates formed during reactions.

Computational analyses, such as Molecular Electrostatic Potential (MEP) mapping, can visualize the electron-rich and electron-poor regions of the molecule. rsc.org For this compound, these maps would likely show a region of lower electron density (electrophilic character) near the quaternary carbon and the acetyl group, and higher electron density along the exterior of the C-C ring bonds. This distribution is critical for predicting how the molecule will interact with other reagents.

Computational Modeling of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to model the entire course of a chemical reaction, including short-lived transition states that are difficult to observe experimentally. researchgate.net For this compound, this is particularly useful for studying its rearrangement and ring-opening reactions.

Due to the release of substantial ring strain, cyclopropanes undergo a variety of thermal, photochemical, and acid-catalyzed ring-opening and rearrangement reactions. nih.govwikipedia.orgwikipedia.org DFT studies are frequently used to map the potential energy surface for these transformations. rsc.org

Acid-catalyzed ring-opening: Protonation of the acetyl oxygen could trigger the cleavage of one of the adjacent C-C bonds in the ring, leading to a carbocation intermediate.

Thermal rearrangement: At high temperatures, homolytic cleavage of a ring bond could form a diradical intermediate, which could then rearrange to form an acyclic isomer or a different cyclic product. wikipedia.org

Calculations can compare the activation barriers for the cleavage of the C1-C2 versus the C2-C3 bond, providing insight into which ring-opening pathway is more favorable. researchgate.netresearchgate.net

Many reactions of substituted cyclopropanes can yield multiple products (regioisomers or stereoisomers). Computational modeling is a powerful tool for predicting the selectivity of these reactions.

Regioselectivity: In the ring-opening of this compound, the question arises as to which of the three C-C bonds in the ring will break. The substituents play a crucial role. The bond between the two most substituted carbons (C1-C2 and C1-C3) is often weakened. By calculating and comparing the energies of the transition states for the cleavage of each bond, the most likely regiochemical outcome can be predicted. nih.govresearchgate.net For instance, in reactions involving cyclopropyl ketones, the regioselectivity often depends on whether the reaction proceeds via a homo-conjugate addition pathway. nih.gov

Stereoselectivity: If new stereocenters are formed during a reaction, computational methods can predict the stereochemical outcome (e.g., syn vs. anti addition, or the formation of R vs. S enantiomers). This is achieved by modeling the three-dimensional geometries of the transition states leading to the different stereoisomers. The transition state with the lower calculated energy corresponds to the major product. This analysis is crucial for understanding and designing stereocontrolled syntheses involving cyclopropane intermediates.

Through these theoretical and computational approaches, a detailed understanding of the chemical properties and reactivity of this compound can be achieved, guiding further experimental investigation and synthetic application.

Spectroscopic Property Prediction from Theoretical Models

Theoretical chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are indispensable for the structural elucidation of organic molecules like this compound. The prediction of ¹H and ¹³C chemical shifts and coupling constants is typically achieved through quantum mechanical calculations, most commonly using Density Functional Theory (DFT).

The standard procedure involves first optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Following this, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational method, basis set, and the inclusion of environmental effects, such as the solvent. nih.gov Recent advances have also seen the application of machine learning (ML) algorithms, particularly graph neural networks (GNNs), trained on large datasets of experimental NMR data to predict chemical shifts with high accuracy. nih.gov These methods can sometimes outperform traditional DFT calculations in terms of speed and accuracy for certain classes of molecules. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (acetyl) | - | 209.5 |

| CH₃ (acetyl) | 2.15 | 26.8 |

| C (quaternary, ring) | - | 35.1 |

| CH₂ (ring) | 0.75 (diastereotopic) | 15.3 |

| CH₂ (ethyl) | 1.60 | 28.9 |

| CH₃ (ethyl) | 0.95 | 8.7 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Prediction of spin-spin coupling constants (J-couplings) is also possible through computational methods, providing further valuable information for detailed structural analysis, including stereochemistry.

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, used to predict infrared (IR) and Raman spectra. For this compound, these calculations can help in the identification and characterization of the molecule by comparing the computed spectrum with experimental data.

The process begins with the optimization of the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalization of this mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

Calculations are often performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost. mdpi.com However, due to the harmonic approximation used in these calculations and other systematic errors, the calculated frequencies are often higher than the experimental values. To correct for this, it is common practice to apply a scaling factor to the computed frequencies. mdpi.com

The predicted vibrational spectrum can be visualized, and the nature of each vibrational mode (e.g., C=O stretch, C-H bend) can be assigned by analyzing the atomic displacements for each normal mode. This allows for a detailed interpretation of the experimental IR and Raman spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |

| C=O Stretch | 1745 | 1710 | Strong |

| C-H Stretch (alkyl) | 3050-3150 | 2960-3055 | Medium-Weak |

| CH₂ Scissoring | 1480 | 1450 | Medium |

| Cyclopropane Ring Breathing | 1230 | 1205 | Weak |

Note: The data in this table is hypothetical and for illustrative purposes. A typical scaling factor for DFT calculations with a PBE functional might be around 0.96-0.98. mdpi.com

Conformation Analysis and Dynamics

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. The molecule possesses rotational freedom around the single bonds connecting the acetyl and ethyl groups to the cyclopropane ring. Theoretical conformational analysis aims to identify the most stable conformations (conformers) and to determine the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. Quantum mechanical methods, such as DFT, are employed to ensure accurate energy calculations. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for conformational changes.

For this compound, key rotations would include the C(ring)-C(acetyl) bond and the C(ring)-C(ethyl) bond. The relative orientation of the carbonyl group of the acetyl moiety and the ethyl group with respect to the cyclopropane ring will define the different conformers. Steric and electronic effects, such as steric hindrance between the substituents and hyperconjugation, will govern the relative stability of these conformers. The results of such an analysis can provide insights into the molecule's average shape in solution and can be correlated with experimental data, such as NMR coupling constants. researchgate.net

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would provide a detailed picture of its conformational dynamics, solvent interactions, and thermodynamic properties.

In an MD simulation, the motion of each atom in the system is simulated by numerically integrating Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation is typically performed on a system consisting of one or more solute molecules surrounded by a large number of solvent molecules in a periodic box to mimic bulk conditions.

An MD simulation of this compound would allow for the exploration of its conformational landscape in a dynamic context. By analyzing the trajectory of the simulation, one can determine the populations of different conformers, the rates of interconversion between them, and the time-averaged structural properties. Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the radius of gyration (a measure of the molecule's compactness) and the solvent accessible surface area. ekb.eg These simulations provide a bridge between the static picture obtained from quantum mechanical calculations and the dynamic reality of molecules in solution. nih.gov

Advanced Applications in Organic Synthesis

1-Acetyl-1-ethylcyclopropane as a Chiral Synthon

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral cyclopropane (B1198618) derivatives are valuable synthons in this regard, and this compound, possessing a prostereogenic center, holds significant potential for applications in asymmetric synthesis.

While direct reports on the stereocontrolled synthesis utilizing this compound are limited, the principles of asymmetric cyclopropanation and the resolution of racemic mixtures offer viable routes to enantiomerically enriched forms of this compound. wikipedia.org Engineered myoglobin (B1173299) catalysts have been successfully employed for the asymmetric synthesis of the cyclopropane core of several drugs, highlighting the potential for biocatalytic approaches to obtain chiral this compound. rochester.edu The resulting chiral cyclopropyl (B3062369) ketone is a valuable precursor for the stereocontrolled synthesis of more complex molecules. The stereochemical information embedded in the chiral cyclopropane can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple stereocenters with high selectivity. chemrxiv.org

Table 1: Potential Strategies for Stereocontrolled Synthesis

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Cyclopropanation | Use of a chiral catalyst to directly synthesize an enantiomerically enriched form of a this compound precursor. | Direct access to a chiral pool of the target molecule. |

| Chiral Resolution | Separation of a racemic mixture of this compound using a chiral resolving agent or chiral chromatography. wikipedia.org | Isolation of individual enantiomers for use in stereospecific reactions. |

This table presents hypothetical strategies based on established principles of asymmetric synthesis.

Once obtained in an enantiomerically pure form, this compound can serve as a versatile precursor for a wide array of optically active compounds. The acetyl group can be elaborated through various transformations, such as aldol (B89426) reactions, reductions, or oxidations, to introduce new stereocenters under the influence of the existing chiral cyclopropane ring. Furthermore, the cyclopropane ring itself can undergo stereospecific ring-opening reactions to generate acyclic products with defined stereochemistry. Microbial transformations of related trans-2-arylcyclopropanecarbonitriles have been shown to produce optically active cyclopropylmethylamine and cyclopropylamine (B47189) derivatives, suggesting a potential pathway for the synthesis of chiral amines from this compound derivatives. researchgate.net

Table 2: Hypothetical Transformations of Chiral this compound

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Diastereoselective Aldol Addition | Aldehyde, Chiral Lewis Acid | Chiral β-hydroxy ketones |

| Stereoselective Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Chiral secondary alcohols |

| Baeyer-Villiger Oxidation | m-CPBA, Chiral Catalyst | Chiral esters |

This table outlines potential synthetic routes to optically active compounds starting from enantiomerically enriched this compound.

Construction of Diverse Molecular Scaffolds and Heterocycles

The inherent ring strain of the cyclopropane ring in this compound makes it a reactive intermediate for the construction of more complex molecular frameworks. Through carefully designed reaction sequences, this small ring can be elaborated into a variety of fused, bridged, and heterocyclic systems.

Annulation reactions are powerful tools for the construction of cyclic systems. While donor-acceptor cyclopropanes are more commonly employed in these transformations, the acetyl group in this compound can activate the cyclopropane ring towards certain cycloaddition reactions. For instance, in the presence of a Lewis acid, it could potentially react with dienes or other π-systems in a formal [3+2] or [4+3] cycloaddition manner to afford five- or seven-membered fused rings, respectively. researchgate.net The synthesis of fused-ring heptacyclic pyrrolidines has been achieved through 1,3-dipolar cycloadditions, a strategy that could potentially be adapted for derivatives of this compound. thieme.de Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones have been used to construct bridged and fused rings, suggesting that similar strategies could be developed for cyclopropyl ketones. nih.gov

The strained nature of the cyclopropane ring allows for both ring-expansion and ring-contraction strategies to access different ring sizes. wikipedia.org

Ring-Expansion: Treatment of this compound with appropriate reagents can induce a ring expansion to form cyclobutane (B1203170) or cyclopentane (B165970) derivatives. For example, a semipinacol-type rearrangement of a derived 1-(1-hydroxycyclopropyl)ethanone could lead to a cyclobutanone. Functionalized 1-azaspirocyclopentanones can be constructed through semipinacol ring expansion reactions of 2-(1-hydroxycyclobutyl)-p-toluenesulfonylenamides, providing a precedent for such transformations. figshare.comresearchgate.net Ring-expansion reactions of cyclopropanedicarboximides with carbon nucleophiles have also been reported. researchgate.net

Ring-Contraction: While less common for a three-membered ring, ring-contraction of a larger ring fused to the 1-acetyl-1-ethylcyclopropyl moiety could be a viable strategy. For instance, a Favorskii rearrangement of an α-halocyclobutanone fused to the cyclopropane could lead to a cyclopropanecarboxylic acid derivative with a contracted ring system. researchgate.net

Table 3: Potential Ring-Expansion and -Contraction Reactions

| Transformation | Reagents/Conditions | Resulting Ring System |

|---|---|---|

| Ring Expansion | Acid catalyst, heat | Cyclobutanone |

| Ring Expansion | Simmons-Smith cyclopropanation of an exocyclic double bond followed by rearrangement | Fused cyclopentane |

This table provides hypothetical examples of ring-size modifications involving the this compound scaffold.

A significant application of this compound lies in its potential as a precursor for nitrogen-containing heterocycles, particularly pyrroles.

The Paal-Knorr pyrrole (B145914) synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgrgmcet.edu.innih.gov The cyclopropane ring in this compound can be opened under various conditions (e.g., acidic, thermal, or metal-catalyzed) to generate a 1,4-dicarbonyl compound. This intermediate can then be subjected to Paal-Knorr conditions to afford a polysubstituted pyrrole.

Plausible reaction pathway:

Ring Opening: this compound is treated with an acid catalyst or a transition metal catalyst to induce the cleavage of the C-C bond of the cyclopropane ring, leading to the formation of a 1,4-dicarbonyl compound.

Condensation: The resulting 1,4-dicarbonyl compound is then reacted with a primary amine (R-NH₂) or ammonia (NH₃) to form the pyrrole ring. semanticscholar.org

This strategy offers a convergent approach to highly substituted pyrroles, which are important structural motifs in many pharmaceuticals and natural products.

Beyond pyrroles, the reactivity of the acetyl group and the cyclopropane ring can be harnessed to synthesize other nitrogen heterocycles. For example, condensation of the acetyl group with a binucleophile, followed by intramolecular cyclization involving the cyclopropane ring, could lead to the formation of various heterocyclic systems. The synthesis of heterocyclic nitrogen compounds through closure reactions of tetraacetylethane with primary amines provides a conceptual basis for such transformations. ijpsr.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Tetrahydrofurans)

The reactivity of this compound as a donor-acceptor cyclopropane (DAC) analogue makes it a promising precursor for the synthesis of oxygen-containing heterocycles such as dihydrofurans and tetrahydrofurans. In this system, the cyclopropane ring acts as a three-carbon donor component, while the acetyl group serves as the electron acceptor. This electronic arrangement facilitates ring-opening reactions under specific conditions, leading to the formation of valuable heterocyclic motifs.

Dihydrofurans: The synthesis of dihydrofurans from cyclopropyl ketones can be achieved through rearrangement pathways. For instance, the treatment of a cyclopropyl ketone with a Lewis acid can induce a ring-expansion process. The initial interaction of the Lewis acid with the carbonyl oxygen enhances the electrophilicity of the ketone. This is followed by cleavage of one of the cyclopropane C-C bonds to form a stabilized carbocationic intermediate, which can then rearrange and cyclize to furnish a dihydrofuran ring system. While specific studies on this compound are not extensively documented, the general reactivity of donor-acceptor cyclopropanes suggests its viability in such transformations. Research on similar systems has shown that the reaction of α-diazoketones with enol ethers, proceeding through a cyclopropyl ketone intermediate, readily yields dihydrofurans via a spontaneous ring-opening and cyclization cascade. rsc.org

Tetrahydrofurans: The construction of the tetrahydrofuran (B95107) skeleton can be accomplished through cycloaddition reactions involving donor-acceptor cyclopropanes and carbonyl compounds. A highly diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans has been reported via the Lewis acid-catalyzed cycloaddition of D-A cyclopropanes with aldehydes. acs.org In a potential application of this methodology to this compound, a Lewis acid such as tin(II) triflate could catalyze the reaction with an aldehyde. The proposed mechanism involves the activation of the cyclopropane ring by the Lewis acid, followed by a formal [3+2] cycloaddition with the aldehyde to yield the tetrahydrofuran product. The stereochemical outcome of such reactions is often highly controlled, providing a route to specific isomers.

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Potential Product from this compound |

| Dihydrofuran | Rearrangement of cyclopropyl ketone | Lewis Acids | 2-Ethyl-2-methyl-2,3-dihydrofuran derivatives |

| Tetrahydrofuran | [3+2] Cycloaddition with aldehydes | Lewis Acids (e.g., Sn(OTf)₂) | Polysubstituted 2-ethyl-2-methyltetrahydrofurans |

Integration into Total Synthesis of Natural Products (as a fragment)

The cyclopropane motif is a key structural feature in a wide array of biologically active natural products, including terpenes, alkaloids, and polyketides. rsc.orgrsc.org The rigidity and unique electronic properties of the cyclopropane ring often impart specific conformational constraints and metabolic stability to these molecules. Consequently, the development of synthetic methods for the introduction of cyclopropane-containing fragments is of significant interest in the field of total synthesis.

While the direct incorporation of the this compound fragment into a specific natural product has not been prominently reported, its potential as a synthetic intermediate is considerable. Cyclopropyl ketones are versatile precursors that can be elaborated into more complex structures. For example, the ketone functionality can be used for carbon-carbon bond formation through aldol reactions, Wittig olefination, or Grignard additions. Furthermore, the cyclopropane ring itself can undergo stereocontrolled ring-opening reactions to generate acyclic chains with defined stereochemistry, a common strategy in natural product synthesis. marquette.edu

One illustrative example of the strategic use of a cyclopropyl ketone in natural product synthesis is in the synthesis of pedrolide. In this synthesis, a key step involves a hydrogen atom transfer (HAT)-promoted cyclopropanation to form a functionalized cyclopropyl ketone, which constitutes the core of the natural product's carane (B1198266) fragment. rsc.org This demonstrates the utility of cyclopropyl ketones as pivotal intermediates in the construction of complex molecular architectures. By analogy, this compound could serve as a starting material for the synthesis of analogues of natural products or as a fragment in the convergent synthesis of larger, more complex targets.

Role in Materials Science (e.g., as a monomer or building block for polymers)

The application of this compound in materials science, particularly as a monomer or building block for polymers, is an area of speculative but potential interest. Direct polymerization of this compound through conventional mechanisms is unlikely due to the lack of a readily polymerizable functional group like a vinyl group. However, its structure lends itself to being a precursor for monomers or a component in the synthesis of specialized polymers through ring-opening polymerization (ROP) or as a building block for functional materials.

Potential as a Monomer Precursor: this compound could be chemically modified to introduce a polymerizable group. For instance, a Wittig reaction on the acetyl group could install a vinylidene moiety, converting it into a substituted vinylcyclopropane (B126155). Vinylcyclopropanes are known to undergo radical polymerization, which often proceeds with ring-opening to yield polymers with 1,5-repeat units. oregonstate.edu This ring-opening polymerization is advantageous as it can lead to polymers with lower volume shrinkage compared to conventional vinyl monomers. acs.org

Building Block for Functional Polymers: The reactivity of the cyclopropane ring could be exploited to incorporate this fragment into a polymer backbone or as a pendant group. For example, the ring-opening of the cyclopropane under certain catalytic conditions could generate a reactive intermediate that can be trapped by a growing polymer chain. While there is no direct evidence of this compound being used in this manner, the broader field of cyclopropane chemistry suggests such possibilities. For instance, polymers containing cyclopropane groups have been synthesized by the modification of pre-existing polymers like polybutadiene. researchgate.net These cyclopropanated polymers exhibit altered physical properties such as glass transition temperature and thermal stability.

The table below outlines the potential, though not yet demonstrated, roles of this compound in materials science.

| Application Area | Potential Role | Key Transformation | Resulting Material |

| Polymer Synthesis | Monomer Precursor | Wittig reaction to form a vinylcyclopropane | Poly(1,5-ring-opened vinylcyclopropane) derivative |

| Functional Materials | Building Block | Ring-opening and incorporation into a polymer backbone | Polymer with modified thermal and mechanical properties |

Future Research Directions and Perspectives for 1 Acetyl 1 Ethylcyclopropane Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

Given that 1-acetyl-1-ethylcyclopropane is a chiral molecule, the development of catalytic systems for its enantioselective synthesis and transformation is a paramount objective. Future research will likely focus on both biocatalytic and chemocatalytic approaches to access enantiomerically pure forms of this compound and its derivatives.

Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have shown promise in the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones via olefin cyclopropanation. nih.gov This biocatalytic approach offers a green and efficient route to chiral cyclopropanes. nih.gov The development of enzymes specifically tailored for the synthesis of this compound could provide access to highly pure enantiomers.